

Methanesulfonyl Chloride: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methanesulfonyl chloride

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Methanesulfonyl chloride (MsCl) is a highly reactive organosulfur compound that serves as a cornerstone reagent in modern organic synthesis. Its potent electrophilicity and ability to transform poor leaving groups into excellent ones make it an indispensable tool in the synthesis of complex molecules, particularly in the pharmaceutical industry. This technical guide provides an in-depth overview of the physical and chemical properties of **methanesulfonyl chloride**, detailed experimental protocols for its key reactions, and a discussion of its mechanistic pathways.

Core Physical and Chemical Properties

Methanesulfonyl chloride is a colorless to pale yellow liquid with a pungent, unpleasant odor. [1][2] It is a corrosive substance and a lachrymator, necessitating careful handling in a well-ventilated fume hood with appropriate personal protective equipment. [1][3]

Physical Properties

The key physical properties of **methanesulfonyl chloride** are summarized in the table below for easy reference and comparison.

Property	Value	References
Molecular Formula	CH ₃ SO ₂ Cl	[1][4]
Molecular Weight	114.55 g/mol	[5][6]
Appearance	Colorless to pale yellow liquid	[2][5][7]
Odor	Pungent, unpleasant	[1][8]
Density	1.480 g/cm ³ at 25 °C	[1][5][8]
Melting Point	-32 °C to -33 °C	[1][5][7][8]
Boiling Point	161 °C at 730 mmHg; 60 °C at 21 mmHg	[1][2][5][8]
Solubility	Soluble in polar organic solvents such as alcohol, ether, dichloromethane, and toluene.[1][5][8] It reacts with water.[1]	[1][5][8]
Refractive Index (n _D ²⁰)	1.452	[6][8][9][10]
Vapor Pressure	3.09 mmHg at 25 °C	[2]

Chemical Properties and Reactivity

Methanesulfonyl chloride's utility in organic synthesis stems from the highly electrophilic nature of its sulfur atom, which is susceptible to attack by a wide range of nucleophiles.[11] This reactivity is the basis for its primary applications in the formation of methanesulfonates (mesylates) and methanesulfonamides.

Reactivity Profile:

- Reaction with Alcohols (Mesylation): **Methanesulfonyl chloride** reacts readily with primary and secondary alcohols in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to form methanesulfonates.[10][11] The resulting mesylate group is an excellent leaving group, facilitating subsequent nucleophilic substitution and elimination reactions.[11][12]

- **Reaction with Amines:** Primary and secondary amines react with **methanesulfonyl chloride** to yield highly stable methanesulfonamides.^{[1][13]} This reaction is often used to protect amine functionalities during multi-step syntheses due to the sulfonamide's resistance to a wide range of acidic and basic conditions.^{[8][14]}
- **Hydrolysis:** **Methanesulfonyl chloride** reacts with water, and the mechanism is pH-dependent.^[4] At low pH, it proceeds via direct nucleophilic attack by water. At higher pH (above 6.7), the reaction is believed to proceed through a rate-determining attack by hydroxide to form a highly reactive sulfene intermediate ($\text{CH}_2=\text{SO}_2$), which is then trapped by water.^[4]
- **Formation of Sulfene:** In the presence of a strong, non-nucleophilic base like triethylamine, **methanesulfonyl chloride** can undergo an elimination reaction to form sulfene ($\text{CH}_2=\text{SO}_2$), a highly reactive intermediate.^{[13][15]}

Key Reactions and Experimental Protocols

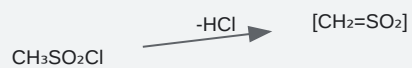
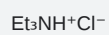
Mesylation of Alcohols

The conversion of an alcohol to a mesylate is a fundamental transformation that activates the hydroxyl group for subsequent reactions.

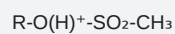
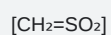
General Reaction Mechanism:

The reaction is believed to proceed via one of two primary mechanisms, depending on the reaction conditions. The more commonly accepted mechanism for reactions with triethylamine involves the formation of a sulfene intermediate.

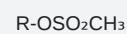
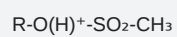
Step 1: Formation of Sulfene Intermediate

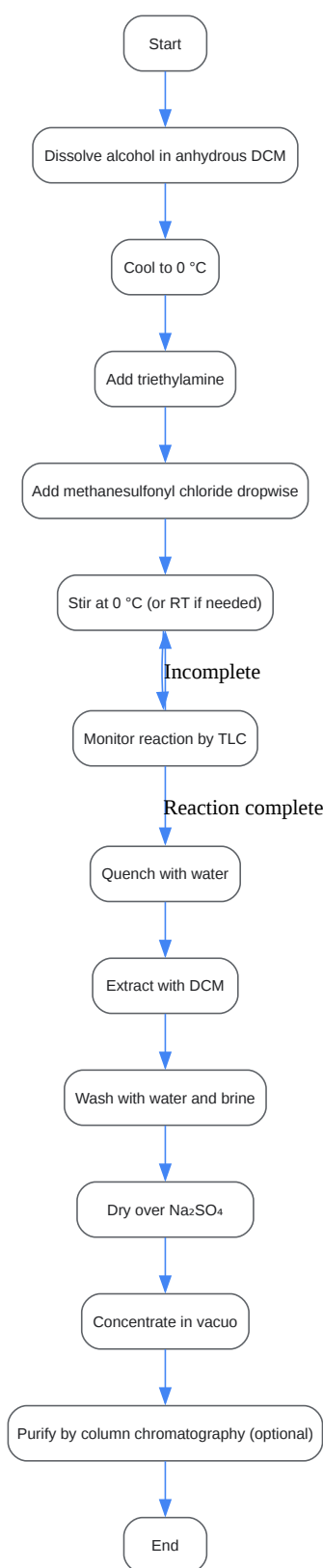


Step 2: Nucleophilic Attack by Alcohol



Step 3: Deprotonation

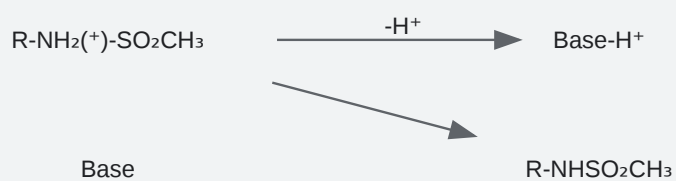


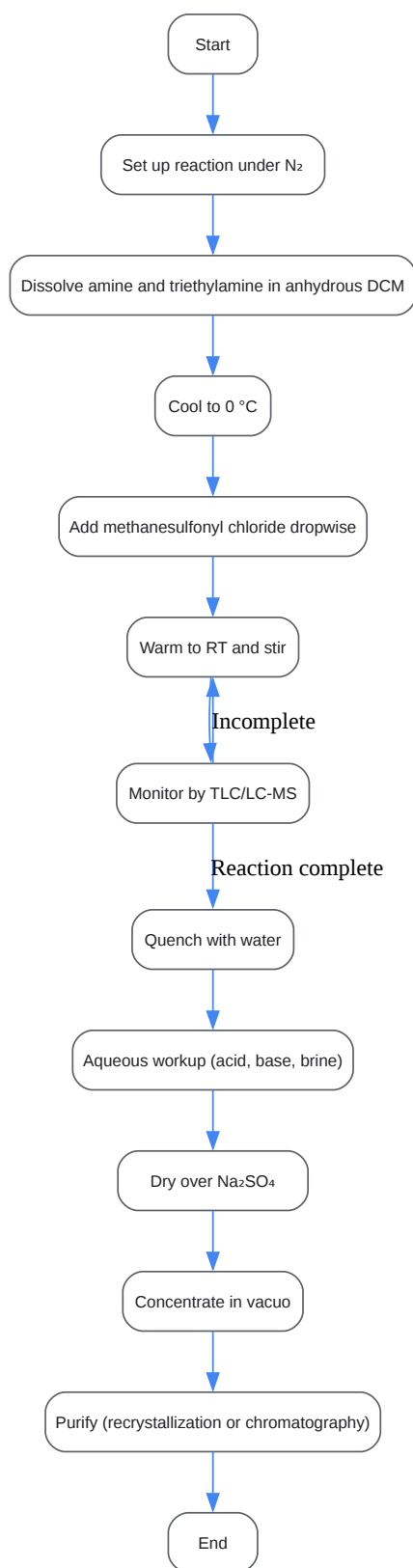


Step 1: Nucleophilic Attack



Step 2: Deprotonation





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- To cite this document: BenchChem. [Methanesulfonyl Chloride: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b041677#methanesulfonyl-chloride-physical-and-chemical-properties]

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